molecular formula C16H8N2O4S2 B13404485 Dithio-bis-phthalimide

Dithio-bis-phthalimide

Cat. No.: B13404485
M. Wt: 356.4 g/mol
InChI Key: BMIRYILFHKZQCA-UHFFFAOYSA-N
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Description

Dithio-bis-phthalimide is a compound that features a disulfide bond flanked by two phthalimide groups. This structure makes it a versatile reagent in organic synthesis, particularly in the formation of unsymmetrical disulfides. The compound is known for its stability and ease of preparation, making it a valuable tool in various chemical applications.

Preparation Methods

Dithio-bis-phthalimide can be synthesized in high yields through a straightforward process. One common method involves the reaction of phthalimide with sulfur to form the disulfide bond. This reaction typically requires a base such as potassium hydroxide and is carried out under mild conditions. The resulting product is then purified through recrystallization .

Chemical Reactions Analysis

Dithio-bis-phthalimide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dithio-bis-phthalimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dithio-bis-phthalimide involves the formation and cleavage of disulfide bonds. This process is crucial in various biochemical pathways, including protein folding and redox signaling. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent changes in protein function .

Comparison with Similar Compounds

Dithio-bis-phthalimide can be compared to other disulfide-containing compounds such as:

The uniqueness of this compound lies in its ability to form stable disulfide bonds while being easily modifiable under various reaction conditions.

Properties

Molecular Formula

C16H8N2O4S2

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(1,3-dioxoisoindol-4-yl)disulfanyl]isoindole-1,3-dione

InChI

InChI=1S/C16H8N2O4S2/c19-13-7-3-1-5-9(11(7)15(21)17-13)23-24-10-6-2-4-8-12(10)16(22)18-14(8)20/h1-6H,(H,17,19,21)(H,18,20,22)

InChI Key

BMIRYILFHKZQCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SSC3=CC=CC4=C3C(=O)NC4=O)C(=O)NC2=O

Origin of Product

United States

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